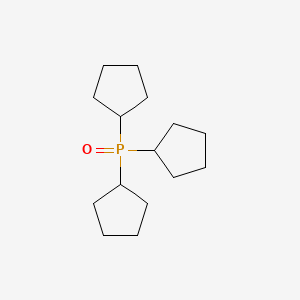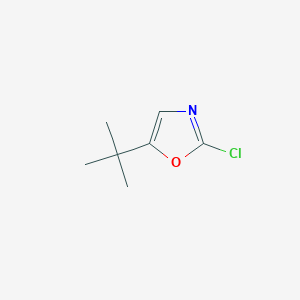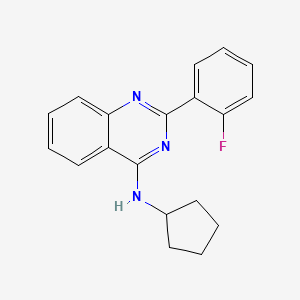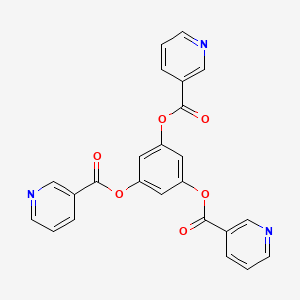
1,3,7-Triethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-Triethylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of three ethyl groups attached to the naphthalene ring at positions 1, 3, and 7
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Triethylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the regioselectivity and prevent over-alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,7-Triethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro-1,3,7-Triethylnaphthalene, Tetrahydro-1,3,7-Triethylnaphthalene
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1,3,7-Triethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,7-Triethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The ethyl groups on the naphthalene ring can influence its binding affinity and specificity. The compound may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,7-Trimethylnaphthalene
- 1,3,5-Triethylnaphthalene
- 1,4,6-Triethylnaphthalene
Uniqueness
1,3,7-Triethylnaphthalene is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting point, and interaction with other molecules, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
926378-35-0 |
|---|---|
Molekularformel |
C16H20 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
1,3,7-triethylnaphthalene |
InChI |
InChI=1S/C16H20/c1-4-12-7-8-15-10-13(5-2)9-14(6-3)16(15)11-12/h7-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
DQOGELDOGPHXCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C(C=C2C=C1)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B14169517.png)

![(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B14169533.png)

![2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-](/img/structure/B14169538.png)
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine](/img/structure/B14169542.png)
![3-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14169543.png)


![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)

![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)
